![molecular formula C7H13NO3 B1277836 3-(propylcarbamoyl)propanoic Acid CAS No. 61283-60-1](/img/structure/B1277836.png)
3-(propylcarbamoyl)propanoic Acid
Overview
Description
3-(propylcarbamoyl)propanoic acid is a chemical compound that can be considered a derivative of propanoic acid where a propylcarbamoyl functional group is attached. While the specific compound is not directly discussed in the provided papers, similar compounds with various substitutions on the propanoic acid backbone are extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of coupling reagents, regioselective hydrolysis, and various other organic synthesis techniques. For instance, the synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides was achieved through a two-step process involving the reaction of 3-(ω-bromacetyl)coumarins with amino(thioxo)methylcarbamoylpropanoic acid, followed by amide formation using 1,1'-carbonyldimidazole . Similarly, 3-carbamoyl-α-picolinic acid was prepared using imidase-catalyzed regiospecific hydrolysis in a water-organic solvent two-phase system .
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by the presence of various functional groups attached to the propanoic acid backbone. These modifications significantly influence the chemical properties and biological activity of the molecules. For example, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid was determined by X-ray diffraction, revealing a pyrrole ring linked to a propionic acid chain by an amido bond .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the presence of an amido bond or a thiazole ring can lead to specific reactivity patterns, such as the formation of hydrogen bonds in the crystal structure or the potential for further chemical modifications . The synthesis of N,N-disubstituted β-amino acids and their derivatives also indicates the potential for these compounds to undergo various chemical reactions, including the formation of hydrazone fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are determined by their molecular structure. These properties include solubility, stability, and the ability to form specific interactions such as hydrogen bonds. For example, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs involved evaluating their metabolic stability and biological evaluation, indicating the importance of these properties in the development of pharmaceutical agents . The regioisomeric purity and molar conversion yield of 3-carbamoyl-α-picolinic acid also highlight the significance of chemical properties in the synthesis and application of these compounds .
Scientific Research Applications
Luminescent Complexes and Biological Studies
3-(Thiazol-2-yl carbamoyl) propanoic acid, a derivative of 3-(propylcarbamoyl)propanoic acid, has been used in the synthesis of luminescent complexes with various metals. These complexes were studied for their antibacterial and antifungal potential, although most showed non-significant activities. One particular complex, Bi-L3, was found to be appreciably luminescent (Kanwal et al., 2020).
Renewable Building Block for Polybenzoxazine
Phloretic acid, a compound related to this compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is a sustainable alternative to traditional methods and offers potential in a wide range of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Biologically Active Compounds
A method for the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the creation of biologically active compounds, has been developed. This method provides a more efficient route for producing these intermediates, which are crucial in the synthesis of various biologically active substances (Orlinskii, 1996).
Propionic Acid Recovery and Applications
Studies on the recovery and applications of propionic acid, closely related to this compound, have shown its importance in various industries. Techniques like reactive extraction have been explored for efficient recovery from fermentation broth, emphasizing its utility in the chemical, pharmaceutical, and food industries (Keshav et al., 2009).
Synthesis of Propionic Acid Derivatives
Research on the synthesis of various propionic acid derivatives, including 3-(2'-tolyl)propanoic acid, highlights the versatility of these compounds. These derivatives have potential applications in pharmaceutical and materials science fields (Cai et al., 2007).
Safety Evaluation in Food Contact Materials
The safety evaluation of substances related to this compound, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, has been conducted. These evaluations are crucial for ensuring consumer safety in applications involving food contact materials (Flavourings, 2011).
Safety and Hazards
The safety information for 3-(propylcarbamoyl)propanoic Acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 3-(propylcarbamoyl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes (PHD-2) . These enzymes play a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia or low oxygen conditions .
Mode of Action
This compound interacts with PHD-2, inhibiting its activity . This inhibition prevents the hydroxylation of HIF, which is a necessary step for its degradation . As a result, HIF levels increase, leading to enhanced transcription of hypoxia-responsive genes .
Biochemical Pathways
The inhibition of PHD-2 by this compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD-2, which targets it for degradation . By inhibiting PHD-2, this compound prevents HIF degradation, allowing it to translocate to the nucleus and activate the transcription of genes involved in adaptive responses to hypoxia .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally or intravenously
Result of Action
The inhibition of PHD-2 by this compound leads to an increase in HIF levels . This results in the activation of hypoxia-responsive genes, which can have various effects depending on the specific genes activated. These effects could potentially be harnessed for the treatment of anemia and other hypoxia-related diseases .
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the presence of oxygen is a key factor in the regulation of HIF and its downstream effects Additionally, the compound’s stability and efficacy could be affected by factors such as pH and temperature
properties
IUPAC Name |
4-oxo-4-(propylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGTWXWGPWMMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398670 | |
Record name | 3-(propylcarbamoyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61283-60-1 | |
Record name | 3-(propylcarbamoyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propylcarbamoyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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